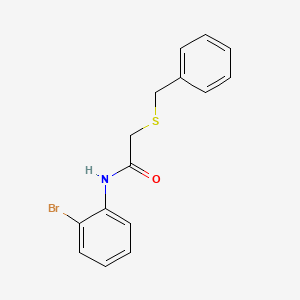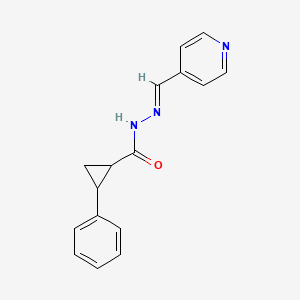
3-nitrobenzyl (2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzyl (2-methylphenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in various fields, including pharmaceuticals, agriculture, and material sciences.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzyl (2-methylphenoxy)acetate is not fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes in cancer cells, leading to cell death. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-nitrobenzyl (2-methylphenoxy)acetate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been found to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-nitrobenzyl (2-methylphenoxy)acetate in lab experiments is its unique chemical properties. This compound can be easily modified to create new derivatives, which can be used in a variety of applications. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research involving 3-nitrobenzyl (2-methylphenoxy)acetate. One area of focus is the development of new derivatives of this compound with enhanced anti-cancer properties. Additionally, researchers are exploring the use of this compound in the development of new materials, such as polymers, with unique properties. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to new insights into its potential applications.
In conclusion, 3-nitrobenzyl (2-methylphenoxy)acetate is a compound with unique properties that has gained significant attention in the field of scientific research. Its applications in the development of new drugs and materials make it a valuable tool for researchers. Ongoing research into the mechanism of action and potential applications of this compound will undoubtedly lead to new insights and discoveries in the future.
Métodos De Síntesis
The synthesis of 3-nitrobenzyl (2-methylphenoxy)acetate can be achieved by the reaction of 3-nitrobenzyl alcohol with 2-methylphenol and acetic anhydride. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid, and the product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
3-nitrobenzyl (2-methylphenoxy)acetate has a wide range of applications in scientific research. It is commonly used in the development of new drugs, particularly in the field of cancer research. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it is used in the development of new materials, such as polymers, due to its unique chemical properties.
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-12-5-2-3-8-15(12)21-11-16(18)22-10-13-6-4-7-14(9-13)17(19)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVXJGLSFGJIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 2-(2-methylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)

![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)







![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)

![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)
